

Laidlomycin Propionate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Laidlomycin propionate*

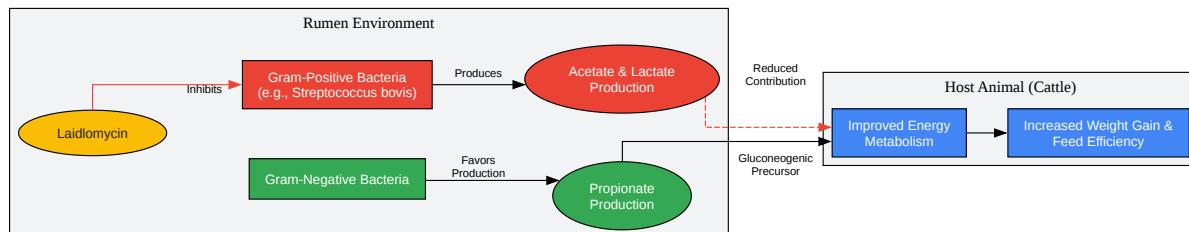
Cat. No.: B1674330

[Get Quote](#)

CAS Number: 78734-47-1

This technical guide provides an in-depth overview of **laidlomycin propionate**, a polyether ionophore antibiotic. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, and effects on production animals. This document summarizes key quantitative data, outlines experimental methodologies from cited studies, and provides visual representations of its functional pathways.

Chemical and Physical Properties


Laidlomycin propionate is a semi-synthetic derivative of laidlomycin, an antibiotic produced by *Streptomyces* species. The propionate ester enhances the compound's stability and is the commercially utilized form in animal feed additives, often as a potassium salt (CAS No. 84799-02-0).

Property	Value	Reference(s)
CAS Number	78734-47-1	[1] [2] [3] [4]
Molecular Formula	C ₄₀ H ₆₆ O ₁₃	[1] [4]
Molecular Weight	754.95 g/mol	[4]
Parent Compound	Laidlomycin	[5]
Parent Compound CAS No.	56283-74-0	[5]
Potassium Salt CAS No.	84799-02-0	[1] [4]

Mechanism of Action

Laidlomycin propionate functions as an ionophore, a lipid-soluble molecule that binds to and transports ions across cell membranes. Its primary activity is against Gram-positive bacteria. By disrupting the transmembrane ion gradients (specifically of cations like K⁺, Na⁺, and H⁺), it interferes with the microorganism's ability to maintain proper metabolism and intracellular pH, ultimately leading to cell death.

In ruminants, this selective antimicrobial action in the rumen alters the microbial population. It inhibits Gram-positive bacteria that produce acetate and lactate, while favoring Gram-negative bacteria that produce propionate. This shift in the volatile fatty acid (VFA) profile towards higher propionate concentration is energetically favorable for the host animal, leading to improved feed efficiency and weight gain.

[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Laidlomycin Propionate** in the rumen.

Signaling Pathways

Current research indicates that the primary effects of **Laidlomycin propionate** on the host animal are indirect and mediated by its influence on the rumen microbiome. There is no substantial evidence to suggest that **Laidlomycin propionate** directly interacts with or modulates specific intracellular signaling pathways within the bovine host's cells. The observed physiological benefits, such as improved growth and feed efficiency, are a downstream consequence of the altered ruminal fermentation patterns, particularly the increased availability of propionate, a key precursor for gluconeogenesis in ruminants.

Efficacy in Cattle

Numerous studies have demonstrated the efficacy of **Laidlomycin propionate** in improving the performance of feedlot cattle. The quantitative effects on key performance indicators are summarized below.

Performance Metrics

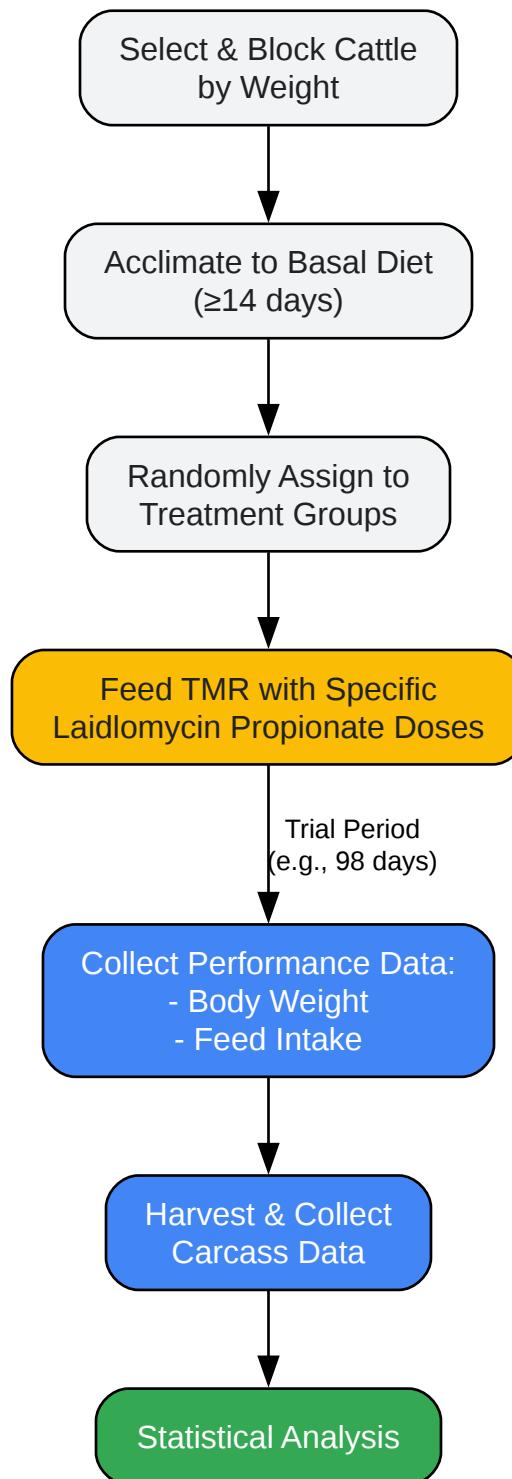
Dosage (mg/kg of diet DM)	Average Daily Gain (ADG)	Feed Efficiency (Gain/Feed)	Feed Intake	Reference(s)
3	No significant improvement	No significant improvement	Not substantially affected	[6]
6	Maximized improvement	Improved	Not substantially affected	[6]
12	Sustained improvement	Sustained improvement	Not substantially affected	[6]
11 (with 12.5% CP diet)	Increased (P < .03)	Increased (P < .03)	Not affected (P = .36)	[7][8]
9.6 g/ton	Increased after 56 days (P < .05)	Improved (P < .05)	Reduced in first 56 days (P < .05)	[7]

A meta-analysis of 17 studies confirmed that steers fed **laidlomycin propionate** had increased average daily gain and dry matter intake compared to those fed monensin.[9]

Effects on Ruminal Fermentation

Dosage	Acetate:Propionate Ratio	Ruminal Lactate	Total VFA	Reference(s)
6 mg/kg	Decreased	Decreased	Increased	[10]
11 mg/kg	Lower (P = .02)	Not specified	Not affected	[7][8]
In vitro	Decreased (P < .05)	Reduced (P < .05)	Not specified	[11][12]

Experimental Protocols


This section outlines the general methodologies employed in studies evaluating **laidlomycin propionate**. While specific details may vary between studies, the core approaches are consistent.

In Vivo Cattle Feeding Trials

Objective: To determine the effect of **Iaidlomycin propionate** on cattle growth performance, feed efficiency, and carcass characteristics.

Methodology:

- Animal Selection: A statistically significant number of steers and/or heifers are selected and blocked by initial body weight.
- Acclimation: Animals are acclimated to a common basal diet for a period of at least 14 days.
- Treatment Groups: Cattle are randomly assigned to treatment groups, typically including a control group (no **Iaidlomycin propionate**) and groups receiving the compound at various concentrations in their feed (e.g., 3, 6, 11, 12 mg/kg of diet dry matter).[6][7][10]
- Diet and Feeding: A total mixed ration (TMR) is provided, with **Iaidlomycin propionate** incorporated into a supplement to ensure even distribution. Feed is offered daily, and intake is recorded.
- Data Collection:
 - Body weight is measured at the beginning and end of the trial, as well as at regular intervals (e.g., every 28 days).[13]
 - Daily feed intake is recorded for each pen.
 - At the conclusion of the trial, cattle are harvested, and carcass data (e.g., hot carcass weight, yield grade, quality grade) are collected.[6]
- Statistical Analysis: Performance data are analyzed using appropriate statistical models, often with the pen as the experimental unit.

[Click to download full resolution via product page](#)

Caption: General workflow for an in vivo cattle feeding trial.

Rumen Fluid Analysis for Volatile Fatty Acids (VFAs)

Objective: To quantify the concentrations of acetic, propionic, and other volatile fatty acids in rumen fluid samples.

Methodology:

- Sample Collection: Rumen fluid is collected from cannulated steers or via an oral stomach tube.[\[8\]](#)
- Sample Preparation:
 - Samples are centrifuged at high speed (e.g., 20,000 x g for 10 minutes) to separate microbial cells and feed particles from the fluid supernatant.[\[2\]](#)
 - The supernatant is mixed with an internal standard (e.g., 2-ethylbutyric acid) in a metaphosphoric acid solution to precipitate proteins and halt microbial activity.[\[2\]](#)
 - The mixture is centrifuged again, and the final supernatant is filtered (e.g., through a 0.45 μm filter).[\[2\]](#)
- Gas Chromatography (GC) Analysis:
 - The prepared sample is injected into a gas chromatograph equipped with a flame ionization detector (FID).
 - A packed or capillary column suitable for VFA separation (e.g., DB-FFAP) is used.[\[3\]](#)
 - The instrument is calibrated using standard solutions of known VFA concentrations.
 - The peak areas of the individual VFAs are compared to the internal standard to determine their concentrations.

Residue Analysis in Tissues

Objective: To determine the concentration of **Iadlomycin propionate** and its metabolites in animal tissues.

Methodology:

- Sample Collection: Liver and kidney tissues are collected at slaughter.[11]
- Extraction: Tissues are homogenized and extracted with an organic solvent like methanol.
- Analysis by HPLC:
 - The extract is analyzed using a High-Performance Liquid Chromatography (HPLC) system.[11]
 - A Freedom of Information Summary from a New Animal Drug Application mentions the use of an HPLC method for measuring laidlomycin residues in liver tissue.[11] The analysis revealed that the major metabolites were laidlomycin and despropionyl laidlomycin, with no parent **laidlomycin propionate** detected.[11]

Conclusion

Laidlomycin propionate (CAS No. 78734-47-1) is an effective ionophore used in the cattle industry to improve feed efficiency and promote growth. Its mechanism of action is well-understood to be an indirect effect on the host, driven by the selective inhibition of Gram-positive bacteria in the rumen. This leads to a favorable shift in the ruminal VFA profile, enhancing the energy available to the animal. Quantitative data from numerous studies support its efficacy at typical inclusion rates of 6 to 12 mg/kg of diet. While its effects on animal performance are well-documented, further research into its potential direct interactions with host cellular functions could provide a more complete understanding of its biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. ndsu.edu [ndsu.edu]
- 3. TECHNICAL NOTE: Analysis of volatile fatty acids in rumen fluid by gas chromatography mass spectrometry using a dimethyl... [ouci.dntb.gov.ua]

- 4. TECHNICAL NOTE: Analysis of volatile fatty acids in rumen fluid by gas chromatography mass spectrometry using a dimethyl carbonate extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. "Dosages of Laidlomycin Propionate for Receiving and Growing Diets Fed " by R. H. Pritchard [openprairie.sdstate.edu]
- 8. Efficacy of laidlomycin propionate in low-protein diets fed to growing beef steers: effects on steer performance and ruminal nitrogen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Meta-analysis of the effects of laidlomycin propionate, fed alone or in combination with chlortetracycline, compared with monensin sodium, fed alone or in combination with tylosin, on growth performance, health, and carcass outcomes in finishing steers in North America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of laidlomycin propionate to reduce ruminal acidosis in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. openprairie.sdstate.edu [openprairie.sdstate.edu]
- To cite this document: BenchChem. [Laidlomycin Propionate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1674330#laidlomycin-propionate-cas-number\]](https://www.benchchem.com/product/b1674330#laidlomycin-propionate-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com